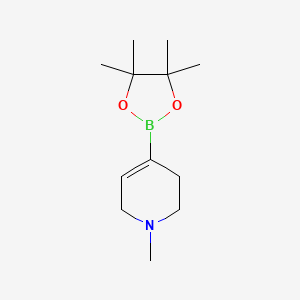

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Cat. No. B1287030

Key on ui cas rn:

454482-11-2

M. Wt: 223.12 g/mol

InChI Key: SQMVRFXDBRYXFQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09346801B2

Procedure details

A 25 mL glass microwave tube was charged with potassium phosphate tribasic (3.00 g, 13.05 mmol), 2-(dicyclohexylphosphino)-2′,4′,6′,-tri-isopropyl-1,1′-biphenyl (Strem Chemicals, Newburyport, Mass., 83 mg, 0.174 mmol), tris(dibenzylideneacetone)dipalladium (0) (Strem Chemicals, Newburyport, Mass., 80 mg, 0.087 mmol), 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (Acros Organics, New Jersey, 971 mg, 4.35 mmol) followed by 5-chloro-2-nitroanisole (Sigma Aldrich, 816 mg, 4.35 mmol). The solids were purged with argon and treated with 1,4-dioxane (12 mL) and water (4 mL), scaled and heated at 110° C. in a heating block for 1 h. The reaction mixture was treated with 1 N NaOH and extracted with EtOAc (3×30 mL), dried over MgSO4, filtered and concentrated. The crude residue was purified on the ISCO Combiflash RF (80 g Thomson SingleStep column, using a gradient of 0-20% MeOH in DCM) affording 4-(3-methoxy-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (19a; 970 mg, 3.91 mmol, 90% yield) as a rust-brown solid which crystallized upon standing. m/z (ESI, +ve ion) 249.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 7.86 (1H, d, J=8.4 Hz), 6.99-7.08 (2H, m), 6.17-6.24 (1H, m), 3.97 (3H, s), 3.15 (2H, q, J=2.8 Hz), 2.65-2.74 (2H, m), 2.53-2.62 (2H, m), 2.38-2.46 (3H, m). In a 50 mL glass reactor, 4-(3-methoxy-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (940 mg, 3.79 mmol) was treated with palladium hydroxide (20 wt % Pd, dry basis, on wet carbon, degussa type e101 ne/w, 266 mg, 0.38 mmol) and anhydrous EtOH (20 mL). The reactor was purged with hydrogen (5×) and allowed to stir under 50 psi hydrogen at RT for 4 h. The reaction mixture was filtered through a 0.45 urn acrodisc to remove the catalyst residues washing with MeOH and concentrated to dryness under high vacuum affording 2-methoxy-4-(1-methylpiperidin-4-yl)aniline (19b; 830 mg, 3.77 mmol, 99% yield) as a yellow crystalline solid. m/z (ESI, +ve ion) 221.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 6.56-6.74 (3H, m), 3.76-3.89 (3H, m), 3.54-3.76 (2H, m), 2.97 (2H, d, J=11.2 Hz), 2.34-2.47 (1H, m), 2.23-2.34 (3H, 1.95-2.12 (2H, m), 1.70-1.90 (4H, m).

[Compound]

Name

rust

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

971 mg

Type

reactant

Reaction Step Two

Quantity

83 mg

Type

catalyst

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9][N:10]1[CH2:15][CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH2:12][CH2:11]1.Cl[C:26]1[CH:27]=[CH:28][C:29]([N+:34]([O-:36])=[O:35])=[C:30]([O:32][CH3:33])[CH:31]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[CH3:33][O:32][C:30]1[CH:31]=[C:26]([C:13]2[CH2:12][CH2:11][N:10]([CH3:9])[CH2:15][CH:14]=2)[CH:27]=[CH:28][C:29]=1[N+:34]([O-:36])=[O:35] |f:0.1.2.3,6.7.8.9.10|

|

Inputs

Step One

[Compound]

|

Name

|

rust

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

971 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCC(=CC1)B1OC(C)(C)C(C)(C)O1

|

|

Name

|

|

|

Quantity

|

80 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

|

Name

|

|

|

Quantity

|

83 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

816 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)OC)[N+](=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were purged with argon

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 1,4-dioxane (12 mL) and water (4 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was treated with 1 N NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (3×30 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was purified on the ISCO Combiflash RF (80 g Thomson SingleStep column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C(C=CC1[N+](=O)[O-])C=1CCN(CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 3.91 mmol | |

| AMOUNT: MASS | 970 mg | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |